molecular formula C11H12N4O2 B15213118 6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione CAS No. 72255-69-7

6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15213118
CAS No.: 72255-69-7
M. Wt: 232.24 g/mol
InChI Key: YLRWGIWEDANUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features both pyrimidine and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Coupling with Aniline Derivative: The final step involves coupling the pyrimidine derivative with 3-amino-4-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Material Science: It may be explored for its potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-((3-Amino-4-chlorophenyl)amino)pyrimidine-2,4(1H,3H)-dione
  • 6-((3-Amino-4-ethylphenyl)amino)pyrimidine-2,4(1H,3H)-dione
  • 6-((3-Amino-4-methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

CAS No.

72255-69-7

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(3-amino-4-methylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c1-6-2-3-7(4-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,12H2,1H3,(H3,13,14,15,16,17)

InChI Key

YLRWGIWEDANUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.